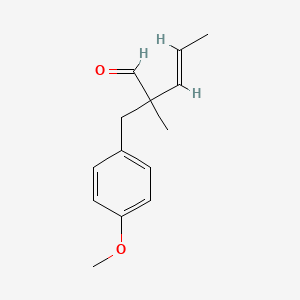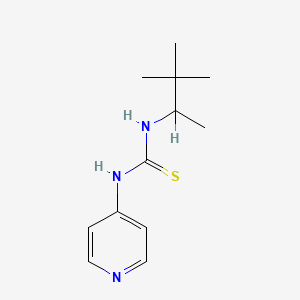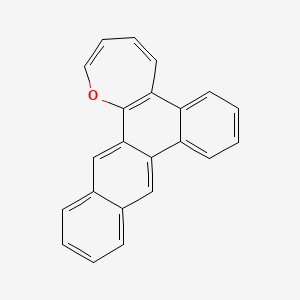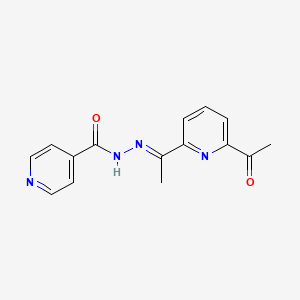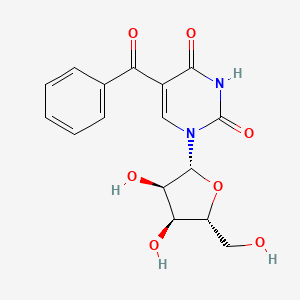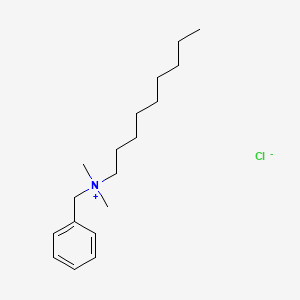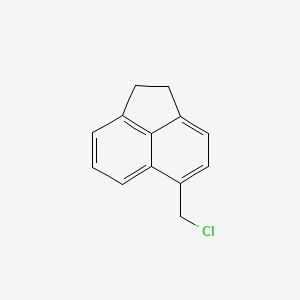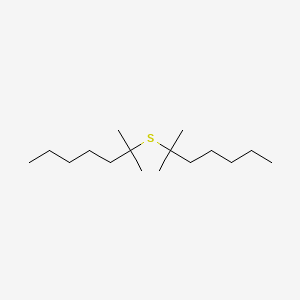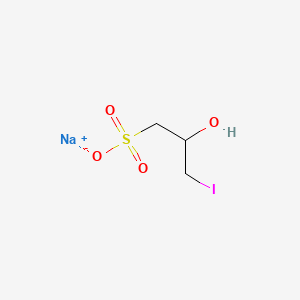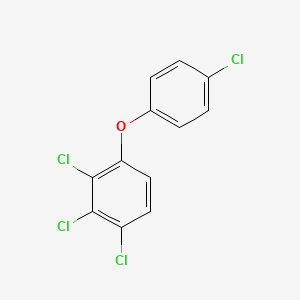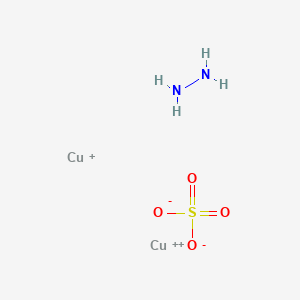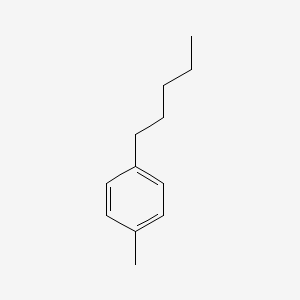
Benzene, 1-methyl-4-pentyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-methyl-4-pentyl-, also known as 1-methyl-4-n-pentylbenzene, is an organic compound with the molecular formula C12H18. It is a derivative of benzene where a methyl group and a pentyl group are attached to the benzene ring. This compound is part of the alkylbenzene family and is known for its aromatic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzene, 1-methyl-4-pentyl- can be synthesized through various organic synthesis methods. One common method involves the Friedel-Crafts alkylation reaction, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). For instance, to synthesize 1-methyl-4-pentylbenzene, benzene can be reacted with 1-chloropentane and methyl chloride under suitable conditions .
Industrial Production Methods: In industrial settings, the production of benzene, 1-methyl-4-pentyl- often involves catalytic processes that ensure high yield and purity. The use of zeolite catalysts in alkylation reactions is common due to their efficiency and selectivity. These processes are optimized to minimize by-products and maximize the desired product .
Chemical Reactions Analysis
Types of Reactions: Benzene, 1-methyl-4-pentyl- undergoes various chemical reactions typical of aromatic compounds. These include:
Electrophilic Substitution Reactions: Such as nitration, sulfonation, and halogenation. For example, nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Oxidation Reactions: The alkyl side chains can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The aromatic ring can be hydrogenated under high pressure and temperature in the presence of a catalyst like palladium on carbon (Pd/C).
Common Reagents and Conditions:
Nitration: Concentrated HNO3 and H2SO4 at low temperatures.
Oxidation: KMnO4 in an alkaline medium.
Reduction: H2 gas with Pd/C catalyst.
Major Products Formed:
Nitration: 1-methyl-4-pentyl-2-nitrobenzene.
Oxidation: 1-methyl-4-pentylbenzoic acid.
Reduction: Cyclohexane derivatives.
Scientific Research Applications
Benzene, 1-methyl-4-pentyl- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its effects on biological systems, particularly in understanding the metabolism of aromatic hydrocarbons.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific aromatic properties.
Industry: Utilized in the manufacture of fragrances, dyes, and other aromatic compounds.
Mechanism of Action
The mechanism of action of benzene, 1-methyl-4-pentyl- involves its interaction with molecular targets through its aromatic ring. The compound can participate in π-π interactions, hydrogen bonding, and hydrophobic interactions. These interactions influence its reactivity and binding affinity with various biological molecules. The pathways involved often include the activation of specific enzymes and receptors that mediate its effects .
Comparison with Similar Compounds
Toluene (methylbenzene): Similar structure but with a single methyl group.
Ethylbenzene: Contains an ethyl group instead of a pentyl group.
Cumene (isopropylbenzene): Contains an isopropyl group.
Uniqueness: Benzene, 1-methyl-4-pentyl- is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This affects its solubility, boiling point, and reactivity in various chemical reactions .
Properties
CAS No. |
1595-09-1 |
|---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
1-methyl-4-pentylbenzene |
InChI |
InChI=1S/C12H18/c1-3-4-5-6-12-9-7-11(2)8-10-12/h7-10H,3-6H2,1-2H3 |
InChI Key |
LGKMWHPZOZYYTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


